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Welcome to the technical support center dedicated to one of the most persistent challenges in

solid-phase peptide synthesis (SPPS): on-resin aggregation. This guide is designed for

researchers, scientists, and drug development professionals who encounter difficult sequences

and seek robust, field-proven solutions. Here, we move beyond simple protocols to explain the

causality behind experimental choices, ensuring you can not only solve current issues but also

proactively design successful syntheses for the future.

Frequently Asked Questions (FAQs): The Fundamentals
of SPPS Aggregation
This section addresses the foundational concepts of peptide aggregation, providing the

essential knowledge to diagnose and understand the problem.

Q1: What is peptide aggregation in the context of SPPS, and why is
it a problem?
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A1: Peptide aggregation during SPPS is the self-association of growing peptide chains

attached to the solid support. This process is primarily driven by the formation of extensive

intermolecular hydrogen bonds, which leads to the creation of stable secondary structures,

most notably β-sheets.[1] When peptide chains aggregate, they collapse onto the resin matrix,

rendering the N-terminus of the growing chain inaccessible to reagents.[1][2] This steric

hindrance is a major cause of synthesis failure, leading to:

Incomplete or failed coupling reactions: The incoming activated amino acid cannot reach the

N-terminal amine.

Inefficient Fmoc-deprotection: The deprotecting agent (e.g., piperidine) cannot access the

Fmoc group.

Low crude peptide yield and purity: The final product is contaminated with deletion

sequences (n-1, n-2) and truncations.[1][3]

Q2: Are there specific peptide sequences that are more susceptible
to aggregation?
A2: Yes, the primary amino acid sequence is the main determinant of aggregation tendency.

While difficult to predict with absolute certainty, some patterns are well-established:[4][5][6]

Hydrophobic Residues: Sequences rich in contiguous hydrophobic and β-branched amino

acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala)

are highly prone to aggregation.[1][7]

Hydrogen-Bonding Residues: Amino acids capable of forming strong side-chain hydrogen

bonds, such as Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also contribute to

aggregation.

Sequence Length: Aggregation is rarely an issue before the fifth or sixth residue but

becomes a significant risk as the peptide elongates.[1][8]

Q3: How can I visually identify if my peptide-resin is aggregating
during synthesis?
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A3: On-resin aggregation provides several macroscopic clues. A primary indicator is the failure

of the peptide-resin to swell properly in the synthesis solvent.[1][8] In a batch reactor, you may

observe the resin bed shrinking or clumping. In a continuous-flow system, aggregation is often

detected by a flattened and broadened UV deprotection profile, indicating restricted flow and

slower reagent diffusion.[1] It is critical to note that standard monitoring tests like the Kaiser

(ninhydrin) or TNBS tests can be unreliable in cases of severe aggregation, often yielding false

negatives because the collapsed resin matrix prevents the test reagents from reaching the free

amines.[1]

Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting aggregation-related synthesis

failures.

Issue: My synthesis is failing. I'm seeing low yield and mass
spectrometry shows multiple deletion sequences. How do I confirm
aggregation is the cause and what should I do?
This common scenario points towards incomplete coupling and deprotection cycles. The

workflow below will help you diagnose the problem and select an appropriate remedy.

Confirm that aggregation is the root cause by observing the physical state of the resin (poor

swelling) and considering the sequence characteristics (hydrophobicity).

Based on the severity of the issue and the nature of your peptide, choose one or more of the

following strategies. These are categorized from simple process modifications to more involved

chemical interventions.
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Caption: Troubleshooting workflow for aggregation in SPPS.
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Strategy 1: Process Modifications to Disrupt
Aggregation
These methods involve altering the physical and chemical environment of the synthesis to

favor solvation and disrupt intermolecular hydrogen bonds. They can often be implemented

during a failing synthesis or, preferably, proactively.

Q4: Can changing the synthesis solvent help overcome aggregation?
A4: Absolutely. The choice of solvent is critical for maintaining peptide-resin solvation. While

N,N-Dimethylformamide (DMF) is common, it is not always the most effective.

N-Methyl-2-pyrrolidone (NMP): NMP is a more polar aprotic solvent than DMF and often

superior in solvating aggregated sequences.[8][9][10]

Dimethyl Sulfoxide (DMSO): DMSO is a powerful hydrogen bond-disrupting (chaotropic)

solvent that can be highly effective in breaking up β-sheet structures.[8][11] It can be used as

a co-solvent with DMF or NMP.

"Magic Mixture": A combination of DCM, DMF, and NMP (1:1:1) has been successfully used

for synthesizing very hydrophobic peptides.[7][12]

Q5: Is it beneficial to perform the synthesis at a higher temperature?
A5: Yes, increasing the reaction temperature is a very effective strategy. Elevated temperatures

(e.g., 40-90°C), often applied using microwave peptide synthesizers, provide the necessary

energy to disrupt stable hydrogen bonds that cause aggregation.[8][13][14] This enhances

reaction kinetics for both coupling and deprotection, often leading to higher crude purity and

allowing for shorter cycle times.[13][15] However, be aware that high temperatures can

increase the risk of side reactions like racemization, particularly for sensitive residues like

Cysteine (Cys) and Histidine (His).[15]

Q6: What are chaotropic salts and how do I use them?
A6: Chaotropic salts are ions that disrupt the structure of water and interfere with non-covalent

interactions like hydrogen bonds. Adding them to the synthesis environment can help break

apart aggregated peptide chains. You can wash the resin with solutions of chaotropic salts like

0.8 M NaClO₄ or 4 M KSCN in DMF prior to the coupling step.[8][16]
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Q7: Does the choice of resin matter for preventing aggregation?
A7: Yes, the solid support plays a significant role.

Low-Substitution Resin: Using a resin with a lower loading capacity (e.g., 0.1-0.4 mmol/g)

increases the distance between growing peptide chains, physically hindering their ability to

interact and aggregate.[8][10]

PEG-Based Resins: Resins grafted with polyethylene glycol (PEG), such as TentaGel, create

a more polar and solvating environment around the peptide, which helps to prevent the

collapse of the peptide chain onto the polystyrene core.[8][17]

Strategy Mechanism Key Advantage

Change Solvent (NMP, DMSO)
Improves solvation of the

peptide-resin matrix.

Simple to implement, often

very effective.[8][11]

Elevated Temperature
Provides thermal energy to

break hydrogen bonds.

Significantly improves reaction

kinetics.[13]

Chaotropic Salts
Disrupts intermolecular

hydrogen bonding.

Targets the direct cause of

aggregation.[8]

Low-Substitution/PEG Resin
Increases distance between

chains; improves solvation.

Proactive strategy to prevent

aggregation from starting.[8]

[17]

Strategy 2: Chemical Modifications to the Peptide
Backbone
For severely aggregating or "difficult" sequences, modifying the peptide backbone itself is the

most powerful strategy. These methods introduce temporary or permanent "structure-breaking"

elements that prevent the formation of β-sheets.

Q8: What are Pseudoproline Dipeptides and how do they work?
A8: Pseudoproline (ψ-Pro) dipeptides are one of the most effective tools for preventing

aggregation.[18] They are derivatives of Serine, Threonine, or Cysteine where the side chain is

cyclized with the backbone amide nitrogen to form an oxazolidine (for Ser/Thr) or thiazolidine
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(for Cys) ring.[19][20] This ring structure mimics proline, forcing a "kink" in the peptide

backbone that disrupts the formation of regular secondary structures like β-sheets.[19][20]

They are introduced as dipeptides (e.g., Fmoc-Ala-Ser(ψPro)-OH) to avoid the difficulty of

coupling an amino acid to the sterically hindered nitrogen of the pseudoproline ring. The native

Ser, Thr, or Cys residue is fully regenerated during the final TFA cleavage.[8]

Mechanism of Pseudoproline Dipeptides

Linear Peptide Chain
(Prone to Aggregation)

β-Sheet Formation
(Synthesis Failure)

Incorporate
Pseudoproline Dipeptide

Backbone 'Kink'
Disrupts H-Bonding

Solvated Peptide Chain
(Successful Synthesis)

Click to download full resolution via product page

Caption: Pseudoprolines introduce a kink to prevent aggregation.

Q9: What are Dmb and Hmb protecting groups, and when should I
use them?
A9: The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are

temporary backbone amide protecting groups.[7][8] They are attached to the amide nitrogen of

an amino acid residue, where they act as a bulky shield, physically preventing the hydrogen
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bonding required for β-sheet formation.[8][21] This strategy is highly effective for difficult

sequences, especially those that lack Ser, Thr, or Cys residues needed for pseudoproline

incorporation.

When to use: Dmb/Hmb protection is particularly useful for sequences containing Gly-Gly

motifs or for preventing aspartimide formation at Asp-Gly sequences.[21][22]

How to use: They can be introduced as individual protected amino acids (e.g., Fmoc-

Gly(Dmb)-OH) or, more conveniently, as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to avoid

the difficult coupling onto the protected secondary amine.[22] The Dmb/Hmb group is

removed during final TFA cleavage.[16][23]

Modification Target Residues Mechanism

Pseudoproline Dipeptides Ser, Thr, Cys
Introduces a backbone "kink".

[19][20]

Dmb/Hmb Protection Any (esp. Gly)
Sterically blocks backbone N-H

hydrogen bonding.[8][21]

Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide using standard

phosphonium/aminium activation.

Materials:

Fmoc-deprotected peptide-resin

Fmoc-Xaa-Yaa(ψPro)-OH (Pseudoproline dipeptide) (3-5 equivalents relative to resin

loading)

Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

NMP or DMF
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Kaiser or TNBS test reagents

Procedure:

Swell the Fmoc-deprotected peptide-resin in NMP for 30 minutes.

In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in a minimal

volume of NMP.

Add DIPEA to the solution from step 2, mix briefly, and allow to pre-activate for 1-2 minutes.

Immediately add the activated dipeptide solution to the peptide-resin.

Agitate the reaction mixture for 1-2 hours at room temperature.[16]

Take a small sample of resin beads and perform a Kaiser or TNBS test to confirm complete

coupling (a negative result indicates success).[1]

If the reaction is incomplete, extend the coupling time or consider a second coupling with

fresh reagents.

Once complete, wash the resin thoroughly with NMP (3x) and DCM (3x) and proceed to the

next Fmoc-deprotection step.

Protocol 2: Incorporation of a Dmb-Protected Dipeptide
This protocol outlines the coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.

Materials:

Fmoc-deprotected peptide-resin

Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)

Coupling reagent (e.g., DIC/HOBt or HATU/DIPEA) (3 equivalents each)

DMF or NMP

TNBS test reagents
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Procedure:

Swell the Fmoc-deprotected peptide-resin in DMF.

For DIC/HOBt activation: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH

dipeptide and HOBt in a minimal volume of DMF. Add DIC and allow the solution to pre-

activate for 10 minutes.[1]

For HATU/DIPEA activation: Follow the procedure described in Protocol 1.

Add the activated dipeptide solution to the peptide-resin.

Agitate the mixture for 2 hours at room temperature.

Perform a TNBS test to confirm complete coupling.[1]

Wash the resin thoroughly with DMF and proceed with the synthesis.

References
Wikipedia. Pseudoproline. [Link]

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

Ismail, E., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly

Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

Ananda, K., & Gundu, R. (2007). Solid phase synthesis of hydrophobic difficult sequence

peptides on BDDMA-PS support. Journal of Peptide Science. [Link]

Merck Millipore. Pseudoproline Product Spotlight. [Link]

ResearchGate. Synthetic protocol for the synthesis of protected amino acids (4 a-j) using

DMB and DETB. [Link]

Bedford, J., et al. (1993). Internal aggregation during solid phase peptide synthesis. Dimethyl

sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical

Communications. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://pdf.benchchem.com/46/Technical_Support_Center_Overcoming_Aggregation_in_Solid_Phase_Peptide_Synthesis_SPPS.pdf
https://pdf.benchchem.com/46/Technical_Support_Center_Overcoming_Aggregation_in_Solid_Phase_Peptide_Synthesis_SPPS.pdf
https://en.wikipedia.org/wiki/Pseudoproline
https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7066060/
https://pubmed.ncbi.nlm.nih.gov/17530650/
https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=201202.138
https://www.researchgate.net/figure/Synthetic-protocol-for-the-synthesis-of-protected-amino-acids-4-a-j-using-DMB-and-DETB_fig2_349479133
https://pubs.rsc.org/en/content/articlelanding/1993/c3/c39930000858
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271472?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ye, Y., et al. (2005). Rational development of a strategy for modifying the aggregatibility of

proteins. Proceedings of the National Academy of Sciences. [Link]

Aapptec Peptides. Hmb and Dmb Dipeptides Archives. [Link]

Krchnák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during

solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of

Peptide and Protein Research. [Link]

ResearchGate. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and

Aspartimide-Prone Sequences. [Link]

University of Arizona. Aggregation of resin-bound peptides during solid-phase peptide

synthesis: Prediction of difficult sequences. [Link]

ResearchGate. Overview of Solid Phase Synthesis of Difficult Peptide Sequences. [Link]

Gyros Protein Technologies. Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions.

[Link]

GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.

[Link]

CS Bio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]

Nagorny, P., et al. (2024). A robust data analytical method to investigate sequence

dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. [Link]

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

American Peptide Society. Taming Aggregation. [Link]

Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

ResearchGate. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated

Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.

[Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.pnas.org/doi/10.1073/pnas.0503023102
https://www.aapptec.com/product-category/amino-acid-derivatives/hmb-and-dmb-dipeptides/
https://pubmed.ncbi.nlm.nih.gov/8294191/
https://www.researchgate.net/publication/23078496_Application_of_Dmb-Dipeptides_in_the_Fmoc_SPPS_of_Difficult_and_Aspartimide-Prone_Sequences
https://arizona.pure.elsevier.com/en/publications/aggregation-of-resin-bound-peptides-during-solid-phase-peptide--4
https://www.researchgate.net/figure/Overview-of-Solid-Phase-Synthesis-of-Difficult-Peptide-Sequences_fig1_339798059
https://www.gyrosproteintechnologies.com/sp-webinar-spps-tips-for-success-strategies-for-minimizing-side-reactions
https://www.genscript.com/hhydrophobic-peptide-synthesis.html
https://www.csbio.com/spps-temperature
https://pubs.rsc.org/en/content/articlelanding/2024/re/d3re00494e
https://www.masterorganicchemistry.com/2019/02/15/introduction-to-peptide-synthesis/
https://www.americanpeptidesociety.org/taming-aggregation/
https://www.biotage.com/blog/five-tips-and-tricks-for-success-in-solid-phase-peptide-synthesis
https://www.researchgate.net/publication/262299849_Solid-Phase_Synthesis_of_Difficult_Peptide_Sequences_at_Elevated_Temperatures_A_Critical_Comparison_of_Microwave_and_Conventional_Heating_Technologies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271472?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


University of Arizona. Aggregation of resin-bound peptides during solid-phase peptide

synthesis: Prediction of difficult sequences. [Link]

AAPPTEC. Solvents for Solid Phase Peptide Synthesis. [Link]

AAPPTEC. Peptide Synthesis Resins. [Link]

Barany, G., et al. (1996). Solvation effects in solid-phase peptide synthesis. Journal of the

American Chemical Society. [Link]

Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In

Peptide Synthesis (pp. 3-33). Humana Press. [Link]

Kent, S. B. (2015). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.

Biopolymers. [Link]

AAPPTEC. SYNTHESIS NOTES. [Link]

Hurevich, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency.

ChemRxiv. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. chemistry.du.ac.in [chemistry.du.ac.in]

3. pdf.benchchem.com [pdf.benchchem.com]

4. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of
difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

5. experts.arizona.edu [experts.arizona.edu]

6. experts.arizona.edu [experts.arizona.edu]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://arizona.pure.elsevier.com/en/publications/aggregation-of-resin-bound-peptides-during-solid-phase-peptide-synthesis-prediction-of-difficult-sequences
https://www.aapptec.com/solvents-for-solid-phase-peptide-synthesis-spps/
https://www.aapptec.com/peptide-synthesis-resins/
https://pubs.acs.org/doi/10.1021/ja9609204
https://link.springer.com/protocol/10.1007/978-1-62703-544-6_1
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4389828/
https://www.aapptec.com/synthesis-notes/
https://chemrxiv.org/engage/chemrxiv/article-details/62f5f1b1e84980d859e9b0e1
https://www.benchchem.com/product/b1271472?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/46/Technical_Support_Center_Overcoming_Aggregation_in_Solid_Phase_Peptide_Synthesis_SPPS.pdf
http://chemistry.du.ac.in/wp-content/uploads/2023/01/SPPS-Peptide-Synthesis.pdf
https://pdf.benchchem.com/1627/Troubleshooting_low_yield_in_solid_phase_peptide_synthesis.pdf
https://pubmed.ncbi.nlm.nih.gov/8106196/
https://pubmed.ncbi.nlm.nih.gov/8106196/
https://experts.arizona.edu/en/publications/aggregation-of-resinbound-peptides-during-solidphase-peptide-synt/
https://experts.arizona.edu/en/publications/aggregation-of-resinbound-peptides-during-solidphase-peptide-synt/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271472?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides -
PMC [pmc.ncbi.nlm.nih.gov]

8. peptide.com [peptide.com]

9. peptide.com [peptide.com]

10. peptide.com [peptide.com]

11. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a
powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications
(RSC Publishing) [pubs.rsc.org]

12. researchgate.net [researchgate.net]

13. csbio.com [csbio.com]

14. A robust data analytical method to investigate sequence dependence in flow-based
peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing)
DOI:10.1039/D3RE00494E [pubs.rsc.org]

15. researchgate.net [researchgate.net]

16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

17. peptide.com [peptide.com]

18. merckmillipore.com [merckmillipore.com]

19. Pseudoproline - Wikipedia [en.wikipedia.org]

20. chempep.com [chempep.com]

21. pdf.benchchem.com [pdf.benchchem.com]

22. researchgate.net [researchgate.net]

23. peptide.com [peptide.com]

To cite this document: BenchChem. [Technical Support Center: Preventing Aggregation
During Solid-Phase Peptide Synthesis (SPPS)]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1271472/docs#technical-support-center-
preventing-aggregation-during-solid-phase-peptide-synthesis-spps]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7064641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7064641/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/aggregation-racemization-and-side-reactions/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/solvents-for-solid-phase-peptide-synthesis/
https://www.peptide.com/wp-content/uploads/2020/05/aapptec-practical-guide-to-spps-chemistry.pdf
https://pubs.rsc.org/en/content/articlelanding/1992/c3/c39920001573
https://pubs.rsc.org/en/content/articlelanding/1992/c3/c39920001573
https://pubs.rsc.org/en/content/articlelanding/1992/c3/c39920001573
https://www.researchgate.net/publication/5424217_Overview_of_Solid_Phase_Synthesis_of_Difficult_Peptide_Sequences
https://www.csbio.com/blog/roleoftemp
https://pubs.rsc.org/en/content/articlehtml/2024/re/d3re00494e
https://pubs.rsc.org/en/content/articlehtml/2024/re/d3re00494e
https://pubs.rsc.org/en/content/articlehtml/2024/re/d3re00494e
https://www.researchgate.net/publication/23196163_Solid-Phase_Synthesis_of_Difficult_Peptide_Sequences_at_Elevated_Temperatures_A_Critical_Comparison_of_Microwave_and_Conventional_Heating_Technologies
https://www.sigmaaldrich.com/JP/ja/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/overcoming-aggregation-in-spps
https://www.peptide.com/resources/peptide-synthesis-resins/
https://www.merckmillipore.com/INTL/en/reagents-chemicals-and-labware/novabiochem-learning-center/peptide-ht-organic-synthesis-product-spotlights/pseudoproline-dipeptides/XPGb.qB.UeQAAAFL7Sop.xaZ,nav
https://en.wikipedia.org/wiki/Pseudoproline
https://chempep.com/pseudoproline-dipeptides-for-peptide-synthesis-preventing-aggregation-improving-yield/
https://pdf.benchchem.com/1209/The_2_4_Dimethoxybenzyl_DMB_Protecting_Group_in_Solid_Phase_Peptide_Synthesis_Application_Notes_and_Protocols.pdf
https://www.researchgate.net/publication/226733177_Application_of_Dmb-Dipeptides_in_the_Fmoc_SPPS_of_Difficult_and_Aspartimide-Prone_Sequences
https://www.peptide.com/product-category/synthesis-reagents/hmb-and-dmb/
https://www.benchchem.com/product/b1271472/docs#technical-support-center-preventing-aggregation-during-solid-phase-peptide-synthesis-spps
https://www.benchchem.com/product/b1271472/docs#technical-support-center-preventing-aggregation-during-solid-phase-peptide-synthesis-spps
https://www.benchchem.com/product/b1271472/docs#technical-support-center-preventing-aggregation-during-solid-phase-peptide-synthesis-spps
https://www.benchchem.com/product/b1271472/docs#technical-support-center-preventing-aggregation-during-solid-phase-peptide-synthesis-spps
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271472?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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